![molecular formula C12H21NO3 B2721275 6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)- CAS No. 1205542-21-7](/img/structure/B2721275.png)

6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

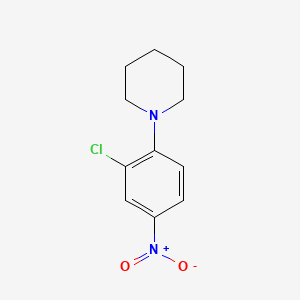

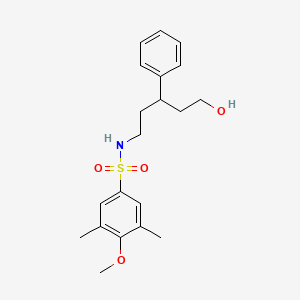

“6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-” is a chemical compound with the formula C12H21NO3 . It is used for research purposes .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 227.30 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Synthesis and Reactivity

Synthesis of Spirocyclic Compounds : Research has explored the synthesis and hydrolysis of spirocyclic compounds, including structures similar to the compound , highlighting their potential in creating complex molecular architectures. For instance, the reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters have been studied, demonstrating the synthesis of cyclopropanes and cyclopropane-1,2-dicarboxylic acids while maintaining the spirocyclic fragment intact (Molchanov & Tran, 2012).

Electrophilic Amination : The electrophilic amination of C-H-acidic compounds using 1-oxa-2-azaspiro[2.5]octane demonstrates the chemical versatility of spirocyclic compounds in synthesizing nitrogen-containing structures, which are pivotal in pharmaceutical chemistry (Andreae et al., 1992).

Structural and Supramolecular Studies

Supramolecular Aggregation : Studies on the crystal structures of hydroxycarboxylic acid derivatives, including spirocyclic compounds, reveal their potential in forming supramolecular structures through hydrogen bonding. This is crucial for the development of new materials with specific physical and chemical properties (Foces-Foces et al., 2005).

Spirocyclic Core Structures in Drug Discovery : The synthesis of bicycles derived from tartaric acid and α-amino acids showcases a novel class of conformationally constrained dipeptide isosteres, based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid. These structures are of interest in drug design for their ability to mimic the peptide backbone while resisting enzymatic degradation (Guarna et al., 1999).

Potential Applications in Material Science and Corrosion Inhibition

- Material Science Applications : The study of spirocyclopropane derivatives for mild steel protection in acidic environments indicates the potential application of spirocyclic compounds in corrosion inhibition. This is particularly relevant for the development of green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Safety and Hazards

特性

IUPAC Name |

tert-butyl (8R)-8-hydroxy-6-azaspiro[2.5]octane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h9,14H,4-8H2,1-3H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOLTEHTFKRZNV-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2(CC2)[C@H](C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2721194.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2721198.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2721199.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine](/img/structure/B2721201.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2721213.png)